5-Bromo-3-fluoro-2-methylaniline
Overview
Description
Molecular Structure Analysis
The molecular structure of 5-Bromo-3-fluoro-2-methylaniline consists of a benzene ring with bromo, fluoro, and methylamine substituents . The InChI code for this compound is 1S/C7H7BrFN/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,10H2,1H3 .Chemical Reactions Analysis
5-Bromo-3-fluoro-2-methylaniline could participate in various chemical reactions. For instance, it might undergo cross-coupling reactions on the bromide substituent, nucleophilic substitution on the amine, and nucleophilic aromatic substitution on the fluoride group .Physical And Chemical Properties Analysis
5-Bromo-3-fluoro-2-methylaniline is a solid compound . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthesis and Chemical Reactions
5-Bromo-3-fluoro-2-methylaniline is a significant compound in the field of organic chemistry, particularly in the synthesis of complex molecules. One notable application is in the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives through Suzuki cross-coupling reactions. These derivatives demonstrate interesting non-linear optical properties and have been studied for their reactivity and structural features using Density Functional Theory (DFT). Such compounds are vital in understanding molecular electrostatic potential and reactivity descriptors like ionization energy, electron affinity, and chemical hardness (Rizwan et al., 2021).
Pharmaceutical and Biomedical Research
5-Bromo-3-fluoro-2-methylaniline also finds applications in the synthesis of compounds with potential pharmaceutical importance. For instance, it's used in the synthesis of novel thieno[3,2‐c]quinoline and pyrrolo[3,2‐c]quinoline derivatives. These compounds have been tested for their antibacterial and antifungal properties, showcasing significant activities against various pathogenic bacterial and fungal strains (Abdel‐Wadood et al., 2014).
Material Science and Industrial Applications
In the field of material science, 5-Bromo-3-fluoro-2-methylaniline is utilized in the synthesis of 4-bromo-3-methylanisole, a key ingredient in the production of black fluorane dye. This dye is crucial for manufacturing thermal papers. A continuous, homogeneous, and rapid synthesis method using a modular microreaction system for 4-bromo-3-methylanisole has been developed, highlighting the industrial relevance of derivatives of 5-Bromo-3-fluoro-2-methylaniline (Xie et al., 2020).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, contact with skin and eyes, and exposure to heat, sparks, open flames, and hot surfaces .
properties
IUPAC Name |
5-bromo-3-fluoro-2-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZOCIQQLMNJJSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1F)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372198 | |
Record name | 5-bromo-3-fluoro-2-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00372198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-fluoro-2-methylaniline | |
CAS RN |
886761-86-0 | |
Record name | 5-bromo-3-fluoro-2-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00372198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.